Cinnamylamine hydrochloride, (Z)-

Description

Contextualization of (Z)-Cinnamylamine Hydrochloride within Chemical and Biological Sciences

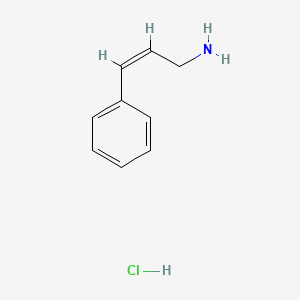

(Z)-Cinnamylamine hydrochloride is the hydrochloride salt of (Z)-3-phenylprop-2-en-1-amine. drugfuture.comamericanelements.com Its structure features a phenyl group attached to a prop-2-en-1-amine backbone, with the amine group and the phenyl group on the same side of the double bond. This seemingly subtle difference in geometry compared to the (E)-isomer can lead to significant variations in physical properties, spectral characteristics, and, most importantly, biological interactions. In the realm of medicinal chemistry, the cinnamylamine (B1233655) scaffold is recognized as a pharmacophore, a structural feature responsible for a drug's biological activity. chemicalbook.com Derivatives of cinnamylamine have been investigated for a range of therapeutic applications, including neuroprotective and antimicrobial effects. chemicalbook.com The hydrochloride form of the amine enhances its water solubility, a crucial property for many biological and pharmaceutical applications.

Academic Relevance and Current Research Frontiers

The academic relevance of (Z)-Cinnamylamine hydrochloride and its derivatives lies in the ongoing exploration of structure-activity relationships (SAR). Researchers are keen to understand how the geometric isomerism of the cinnamyl moiety influences the compound's interaction with biological targets such as enzymes and receptors. Current research frontiers are pushing towards the development of stereoselective synthesis methods to produce the (Z)-isomer with high purity, enabling more precise biological evaluations. nih.gov A significant area of investigation is in the field of antimicrobial agents, where derivatives of cinnamylamine have shown promise. researchgate.netmdpi.com Furthermore, the neuroprotective potential of cinnamylamine compounds continues to be an active area of study, with research exploring their mechanisms of action. chemicalbook.com

Historical Developments in (Z)-Cinnamylamine Research

The study of cinnamylamine and its derivatives has a history rooted in the broader exploration of aromatic amines and their biological significance. Early research often focused on the synthesis and characterization of the more stable (E)-isomer. The development of more sophisticated synthetic and analytical techniques has enabled a more detailed investigation into the properties and potential applications of the less common (Z)-isomer. Key historical developments include the refinement of synthetic routes that allow for the selective formation of the (Z)- or (E)-isomer, which has been crucial for comparative biological studies. While specific historical milestones for (Z)-Cinnamylamine hydrochloride are not extensively documented in readily available literature, its study is intrinsically linked to the advancements in stereoselective chemistry and the growing interest in the pharmacological profiles of geometric isomers.

Chemical and Physical Properties

The distinct stereochemistry of (Z)-Cinnamylamine hydrochloride influences its physical and chemical characteristics. The following table summarizes some of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 4335-62-0 | drugfuture.com |

| Molecular Formula | C₉H₁₂ClN | americanelements.com |

| Molecular Weight | 169.65 g/mol | americanelements.com |

| Appearance | White to Pale Beige Solid/Powder | chemicalbook.com |

| IUPAC Name | (Z)-3-phenylprop-2-en-1-amine;hydrochloride | americanelements.com |

| Storage Temperature | Refrigerator (2-8°C) | sigmaaldrich.com |

Detailed Research Findings

Research into the biological activities of cinnamylamine derivatives has pointed to several areas of therapeutic interest. While much of the research has been conducted on the (E)-isomer or mixtures of isomers, the unique properties of the (Z)-isomer are of growing interest.

| Research Area | Findings | Reference |

| Antimicrobial Activity | Derivatives of cinnamylamine have demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of the bacterial cell membrane. | researchgate.netmdpi.com |

| Neuroprotective Effects | Cinnamylamine compounds have been investigated for their potential to protect nerve cells from damage, suggesting possible applications in neurodegenerative diseases. | chemicalbook.com |

| Enzyme Inhibition | Certain cinnamylamine derivatives have been shown to act as inhibitors of enzymes such as dopamine (B1211576) β-hydroxylase. | sigmaaldrich.com |

Properties

IUPAC Name |

(Z)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-ZULQGGHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-62-0 | |

| Record name | Cinnamylamine hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYLAMINE HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MW51209QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Z Cinnamylamine Hydrochloride

Stereoselective Synthesis of (Z)-Cinnamylamine Hydrochloride

Achieving high stereoselectivity for the (Z)-isomer is a significant challenge in organic synthesis because many common synthetic routes favor the trans or (E)-configuration. nih.gov The formation of (Z)-cinnamylamines often requires carefully designed strategies that control the geometry of the double bond.

Asymmetric synthesis aims to create specific stereoisomers. iipseries.org In the context of (Z)-cinnamylamines, this involves controlling the formation of the chiral center, should one be introduced, while simultaneously ensuring the cis geometry of the alkene. One conceptual approach involves the use of a chiral auxiliary, an enantiomerically pure compound temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. du.ac.in After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While widely used for alkylation of chiral enolates, the direct application to generate (Z)-cinnamylamines requires specific strategies that can overcome the energetic preference for the (E)-isomer. du.ac.in

Another strategy is catalyst-regulated asymmetric synthesis, where a chiral catalyst, often a transition-metal complex, controls the stereoselectivity. iipseries.org This is particularly relevant in the metal-catalyzed reactions discussed in subsequent sections, where chiral ligands can influence the geometry of the final product.

Controlling regioselectivity and stereochemistry is paramount in the synthesis of substituted allylamines. A significant challenge in palladium-catalyzed reactions is that while an initial C-H activation might produce the cis (Z)-aryl allylamine (B125299), it can rapidly isomerize to the more stable trans (E)-isomer in the presence of the palladium catalyst. chemrxiv.org

A key strategy to overcome this involves modulating the catalyst's properties to favor the kinetic (Z)-product. It has been demonstrated that the choice of ligand can prevent the aggregation of palladium nanoparticles, which are often responsible for promoting the formation of the (E)-isomer. nih.gov Specifically, the use of mono-protected amino acid (MPAA) ligands has been shown to protect the metal catalyst, limiting aggregation and reduction. This approach allows for the selective synthesis of cis-arylated free allylamines, providing a direct route to the (Z)-scaffold. nih.gov This method complements Heck-selective pathways and allows for more complete stereochemical control over cinnamylamine (B1233655) synthesis. nih.govresearchgate.net

The mechanism for this selectivity involves the MPAA ligand aiding in a more rapid cyclopalladation step, which outcompetes the competing β-hydride elimination pathway that often leads to isomerization. nih.gov After cyclometalation, transmetalation and reductive elimination yield the desired (Z)-arylated product. nih.gov

Metal-Catalyzed Coupling Reactions for (Z)-Cinnamylamine Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been extensively applied to the synthesis of cinnamylamine derivatives. researchgate.net Palladium catalysts, in particular, are central to many of these transformations. acs.orgnih.govresearchgate.net

The palladium-catalyzed arylation of allylamines is a cornerstone for constructing the cinnamylamine framework. acs.orgnih.gov These reactions, however, often face challenges, including side reactions like oxidation of the free amine and controlling regioselectivity. acs.orgresearchgate.net Historically, protecting the amine group was necessary to achieve good results and direct the reaction to the desired position. researchgate.netrsc.org Recent advancements have focused on the direct functionalization of unprotected allylamines to improve step and atom economy. acs.orgrsc.org

The Mizoroki-Heck reaction is a powerful method for the arylation of olefins. researchgate.net However, when applied to unprotected cinnamylamines, it often results in a mixture of stereoisomers due to competing reaction pathways, including C-H activation and Mizoroki-Heck arylation. rsc.orgdigitellinc.comnsf.gov The reaction conditions, particularly temperature, play a crucial role. Elevated temperatures can increase the rate of C-H activation relative to the desired alkene insertion, leading to poor E/Z selectivity. rsc.org

The classic Mizoroki-Heck reaction typically involves an aryl halide, a palladium catalyst, a base, and the olefin. While effective, these conditions often favor the (E)-isomer.

Table 1: Representative Mizoroki-Heck Reaction for Cinnamylamine Synthesis

| Parameter | Condition |

|---|---|

| Reactants | Allylamine, Aryl Halide |

| Catalyst | Palladium source (e.g., Pd(OAc)₂) |

| Solvent | Varies (e.g., Acetic Acid) |

| Key Challenge | Preferential formation of (E)-isomer |

| Strategy for (Z) | Ligand control (e.g., MPAA) to prevent isomerization nih.gov |

Oxidative Heck reactions provide an alternative pathway that utilizes more readily available starting materials like arylboronic acids instead of aryl halides. rsc.orgnih.gov This approach can proceed under milder, base-free conditions, which can be advantageous. nih.gov

A recent development in this area is the oxidative Mizoroki-Heck arylation of unprotected cinnamylamines using arylboronic acids at ambient temperature under air. rsc.org This method was developed to address the selectivity issues seen with aryl iodides. rsc.org By using arylboronic acids, the reaction conditions can be made mild enough to suppress the C-H activation pathway, leading to very high selectivity for the (E)-product (>20:1 E/Z). rsc.org

While this specific protocol is designed for high (E)-selectivity, it provides critical insight into the reaction mechanism. The proposed mechanism involves the formation of palladium nanoparticles ligated by the allylamine. A transmetalation with the arylboronic acid, followed by insertion across the alkene and subsequent β-hydride elimination, yields the product. rsc.org To achieve the (Z)-isomer, one would need to modify this catalytic cycle, for instance, by using ligands that alter the catalyst speciation away from the nanoparticles that favor the (E)-product, as suggested by the MPAA ligand strategy. nih.gov

Table 2: Oxidative Heck Reaction Conditions for Cinnamylamine Arylation

| Parameter | Condition |

|---|---|

| Reactants | Cinnamylamine, Arylboronic Acid |

| Catalyst | Pd(OAc)₂ (10 mol%) |

| Oxidant | Air (or O₂) |

| Solvent | HFIP/AcOH mixture |

| Temperature | Ambient |

| Observed Selectivity | Highly E-selective (>20:1) rsc.org |

Palladium-Catalyzed Arylation of Allylamines

Amine-Directed Arylation Strategies

Amine-directed arylation strategies represent a powerful tool for the selective functionalization of molecules containing an amine moiety. In the context of (Z)-cinnamylamine, these methods can be employed to introduce aryl groups at specific positions, leading to the formation of structurally diverse derivatives.

One notable advancement in this area is the Palladium(II)-catalyzed, picolinamide-assisted, γ-C(sp²)-H activation and Z-selective arylation of allylamines. This methodology has been successfully applied to construct various (Z)-cinnamylamines with moderate to good yields and high E/Z ratios nih.gov. The use of a bidentate directing group, picolinamide, is crucial for achieving the observed Z-selectivity, a departure from typical Heck-type γ-arylations of allylamines which generally favor the E-isomer nih.gov.

The reaction of N-allylpicolinamides with a range of aryl iodides in the presence of a Pd(OAc)₂ catalyst and AgOAc as an additive facilitates the selective γ-arylation nih.gov. A plausible mechanism involves the coordination of the picolinamide directing group to the palladium center, enabling the activation of the γ-C(sp²)-H bond of the allylamine and subsequent cross-coupling with the aryl iodide nih.gov. This strategy has also been extended to allylamines containing both γ-C(sp²)-H and γ-C(sp³)-H bonds, resulting in bisarylated cinnamylamines nih.gov.

These amine-directed arylation strategies offer a significant advantage in controlling the stereochemistry of the resulting cinnamylamine derivatives, providing a direct route to the Z-isomer, which can be challenging to obtain through other synthetic methods.

Hydroamination and Other Olefin Functionalization Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. While direct application to the synthesis of (Z)-cinnamylamine from a corresponding alkyne or allene is a conceptually attractive and green approach, the development of highly regio- and stereoselective methods remains an active area of research. Copper-catalyzed hydroamination reactions of alkynes have emerged as a promising strategy for accessing enamine intermediates, which can be subsequently reduced to the desired amine nih.gov.

Beyond hydroamination, other olefin functionalization reactions catalyzed by copper(I) hydride (CuH) complexes offer a versatile platform for the synthesis of complex amines. These methods often involve the generation of chiral organocopper intermediates from olefins, which can then be intercepted by electrophilic amine reagents nih.gov. This polarity-reversed strategy allows for the enantioselective synthesis of a wide range of primary, secondary, and tertiary amines from readily available olefin starting materials nih.gov. The ability to use feedstock olefins as precursors for nucleophilic intermediates in carbonyl addition reactions further expands the synthetic utility of these methods nih.gov.

While specific examples detailing the synthesis of (Z)-cinnamylamine hydrochloride using these exact hydroamination and olefin functionalization methods are not extensively reported, the general principles and demonstrated broad substrate scope suggest their potential applicability. Future research may focus on adapting these catalytic systems for the regio- and stereoselective synthesis of (Z)-cinnamylamine and its derivatives.

Biocatalytic and Biotechnological Approaches for (Z)-Cinnamylamine Production

The growing demand for sustainable and environmentally friendly chemical processes has spurred the development of biocatalytic and biotechnological routes for the production of valuable compounds like cinnamylamine. These approaches utilize enzymes and engineered microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions.

Microbial Biosynthesis Pathways (e.g., in Escherichia coli)

The biosynthesis of cinnamylamine in microbial hosts, particularly Escherichia coli, has been successfully demonstrated, offering a promising alternative to traditional chemical synthesis. The established biosynthetic pathway typically starts from the amino acid L-phenylalanine nih.govresearchgate.net.

The initial steps of the pathway often mirror natural plant biosynthetic routes to cinnamic acid. This involves the deamination of L-phenylalanine to cinnamic acid. Subsequently, a key enzymatic cascade converts cinnamic acid to cinnamylamine. This cascade involves two main enzymatic steps: the reduction of cinnamic acid to cinnamaldehyde (B126680), followed by the amination of cinnamaldehyde to cinnamylamine nih.gov.

To enhance the efficiency of this pathway in E. coli, several metabolic engineering strategies have been employed. For instance, to prevent the diversion of the intermediate cinnamaldehyde to cinnamyl alcohol by native host enzymes, strains with reduced aromatic aldehyde reduction capacity have been developed by knocking out multiple aldehyde reductase and alcohol dehydrogenase genes nih.govresearchgate.net.

Enzymatic Transformations (e.g., ω-Transaminase, Carboxylic Acid Reductase)

The key enzymatic transformations in the biocatalytic production of cinnamylamine involve a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA).

Carboxylic Acid Reductase (CAR): This enzyme catalyzes the reduction of cinnamic acid to cinnamaldehyde. The carboxylic acid reductase from Neurospora crassa (NcCAR) has been shown to be effective for this conversion in engineered E. coli nih.govresearchgate.netnih.gov. This step requires a phosphopantetheinyl transferase (PPTase) for the activation of the CAR enzyme nih.govresearchgate.net.

ω-Transaminase (ω-TA): This class of enzymes is crucial for the final amination step, converting cinnamaldehyde to cinnamylamine. The ω-transaminase from Chromobacterium violaceum (Cv-ωTA) and from Ochrobactrum anthropi (OATA) have demonstrated high activity for this transformation nih.govresearchgate.netnih.gov. These enzymes utilize an amine donor, such as L-alanine, to provide the amino group for the transamination reaction nih.gov. The reaction is reversible, and strategies to shift the equilibrium towards product formation are often necessary nih.govresearchgate.net.

Metabolic Engineering for Enhanced Biocatalytic Yield

Metabolic engineering plays a pivotal role in optimizing microbial strains for the overproduction of cinnamylamine. Several strategies have been successfully implemented to improve the yield and productivity of the biocatalytic process.

One key approach involves the manipulation of global transcription factors to improve the supply of essential cofactors like NADPH and ATP, which are required by the CAR enzyme. For example, knocking out the transcription factor arcA in E. coli has been shown to increase the fluxes of NADPH and ATP, leading to a higher yield of cinnamylamine nih.govresearchgate.netnih.gov. Conversely, the overexpression of resistance genes, such as marA, can also influence cofactor levels and has been used to modulate the catalytic rates of the enzymes in the pathway nih.govresearchgate.net.

Furthermore, protein engineering of the ω-transaminase enzyme has been employed to improve its catalytic efficiency and shift the reaction equilibrium towards cinnamylamine formation. Saturation mutagenesis of key amino acid residues in Cv-ωTA has led to variants with significantly higher conversion rates nih.govresearchgate.net.

Optimization of fermentation conditions, including the supply of substrates and cofactors like pyridoxal phosphate (PLP) and NADPH, is also crucial for maximizing the final product yield. Through a combination of these metabolic engineering and process optimization strategies, the yield of cinnamylamine in engineered E. coli has been significantly increased, reaching up to 523.15 mg/L in some studies nih.govresearchgate.netnih.gov and achieving a yield of 90% (1.2 g/L) in others nih.govresearchgate.net.

| Engineering Strategy | Key Enzymes | Host Strain | Final Titer | Reference |

|---|---|---|---|---|

| Saturation mutagenesis of ω-TA, optimization of substrates and cofactors | NcCAR, Cv-ωTA (Y168G variant) | E. coli MG1655 (RARE) | 523.15 mg/L | nih.govresearchgate.netnih.gov |

| Knockout of global transcription factor arcA, overexpression of resistance gene marA, promoter optimization | ncCAR, OATA | E. coli | 1.2 g/L (90% yield) | nih.govresearchgate.net |

Green Chemistry Principles and Sustainability in Cinnamylamine Synthesis

The biocatalytic synthesis of cinnamylamine aligns well with the principles of green chemistry, offering a more sustainable alternative to traditional chemical methods. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edufatfinger.io.

The advantages of the biocatalytic route for cinnamylamine production in the context of green chemistry include:

Prevention of Waste: Biocatalytic processes often generate less waste compared to conventional chemical syntheses, which may involve multiple protection and deprotection steps and the use of stoichiometric reagents yale.edunih.govresearchgate.net.

Use of Renewable Feedstocks: The biosynthesis of cinnamylamine can start from renewable resources like glucose, which is used to cultivate the microbial host and produce the precursor L-phenylalanine yale.edu.

Less Hazardous Chemical Syntheses: Biocatalytic reactions are typically carried out in aqueous media under mild conditions of temperature and pressure, avoiding the need for harsh reagents and organic solvents that are often toxic and environmentally harmful nih.govyale.edunih.gov.

Catalysis: Enzymes are highly efficient and selective catalysts, often surpassing the performance of chemical catalysts. Their use is in line with the green chemistry principle of favoring catalytic reagents over stoichiometric ones yale.edu.

Design for Energy Efficiency: The mild reaction conditions of biocatalysis significantly reduce the energy requirements of the process compared to many chemical syntheses that require high temperatures and pressures yale.edu.

By being entirely biocatalytic, the one-pot synthesis of cinnamylamine in engineered microorganisms offers considerable advantages in terms of environmental and safety impacts over reported chemical methods nih.govresearchgate.netnih.gov. This approach represents a significant step towards a more sustainable and environmentally responsible chemical industry.

Derivatization and Functionalization of (Z)-Cinnamylamine Hydrochloride

The synthetic utility of (Z)-cinnamylamine hydrochloride extends to a variety of chemical transformations that modify its structure to produce a range of derivatives. These modifications primarily target the reactive primary amine group, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Such derivatization is crucial for developing new compounds with tailored chemical and biological properties.

Chemical Modifications of the Amine Moiety

The primary amine group of (Z)-cinnamylamine is a versatile functional handle for a multitude of chemical modifications. Standard amine chemistry can be readily applied to introduce new functionalities, thereby altering the molecule's polarity, steric bulk, and hydrogen bonding capabilities. Common derivatization reactions include acylation, sulfonylation, and alkylation.

Acylation: (Z)-Cinnamylamine can be acylated by reacting it with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride generated. This reaction results in the formation of the corresponding N-cinnamyl amides. The choice of the acylating agent allows for the introduction of a wide array of acyl groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields N-cinnamyl sulfonamides. This functionalization is often employed to introduce the sulfonyl group, which can act as a hydrogen bond donor and acceptor and is a common feature in many biologically active molecules.

Alkylation: While direct alkylation of primary amines can sometimes lead to overalkylation, it is possible to introduce alkyl groups onto the nitrogen atom under controlled conditions. Reductive amination, for instance, provides a more controlled method for mono-alkylation. This involves the reaction of (Z)-cinnamylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

These fundamental transformations of the amine moiety are foundational for the synthesis of a diverse library of (Z)-cinnamylamine derivatives, enabling the exploration of their potential applications in various fields of chemical research.

Synthesis of Monosubstituted Urea Derivatives

Monosubstituted ureas are an important class of compounds with applications ranging from medicinal chemistry to materials science. The synthesis of N-((Z)-cinnamyl)urea derivatives can be achieved through several established methods for urea formation from primary amines. organic-chemistry.orgeurekaselect.comresearchgate.net

One common approach involves the reaction of (Z)-cinnamylamine with an isocyanate. However, a more versatile method that avoids the handling of potentially hazardous isocyanates is the reaction of the amine with a carbamoylating agent. For instance, the hydrochloride salt of a primary amine can react with 1,1'-carbonyldiimidazole (CDI) to form a carbamoylimidazole intermediate. This intermediate can then be reacted with another nucleophile, or in the case of monosubstituted ureas, treated with ammonia or an ammonia equivalent. organic-chemistry.org

Another effective two-step procedure for the synthesis of monosubstituted ureas from primary amines involves reaction with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to remove the benzyl protecting group. bioorganic-chemistry.com This method is particularly useful as it is tolerant of various functional groups and can be carried out under mild conditions.

A general synthetic route to N-((Z)-cinnamyl)urea starting from (Z)-cinnamylamine hydrochloride is outlined below. The amine hydrochloride is first neutralized to the free base, which is then reacted with a suitable carbamoylating agent.

General Procedure for the Synthesis of N-((Z)-cinnamyl)urea:

(Z)-Cinnamylamine hydrochloride is treated with a base, such as sodium hydroxide or triethylamine, to liberate the free (Z)-cinnamylamine.

The free amine is then reacted with an isocyanate equivalent. For example, reaction with potassium cyanate in an acidic aqueous solution can yield the desired monosubstituted urea. eurekaselect.com

Alternatively, the amine can be reacted with a reagent like benzotriazole-1-carboxamide, which has been shown to be an efficient reagent for the preparation of monosubstituted ureas under mild conditions with simple purification. researchgate.net

These synthetic strategies provide reliable pathways to monosubstituted urea derivatives of (Z)-cinnamylamine, enabling the exploration of their chemical and physical properties.

| Starting Material | Reagent | Product |

| (Z)-Cinnamylamine | Potassium Cyanate | N-((Z)-cinnamyl)urea |

| (Z)-Cinnamylamine | Benzotriazole-1-carboxamide | N-((Z)-cinnamyl)urea |

| (Z)-Cinnamylamine | 4-Nitrophenyl-N-benzylcarbamate | N-Benzyl-N'-((Z)-cinnamyl)urea |

Preparation of Labeled Cinnamylamine Analogs for Research

Isotopically labeled compounds are invaluable tools in various research areas, including metabolism studies, mechanistic investigations, and medical imaging. The preparation of labeled (Z)-cinnamylamine analogs can be approached by introducing an isotopic label, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the molecule.

The synthetic strategy for introducing an isotopic label depends on the desired position of the label. For instance, to label the allylic position, one could envision a synthesis starting from a labeled precursor. A plausible route could involve the reduction of (Z)-cinnamaldehyde with a labeled reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom at the carbinol carbon. Subsequent conversion of the resulting alcohol to the amine would yield the desired labeled (Z)-cinnamylamine.

For labeling the aromatic ring, a synthesis starting from a labeled benzene derivative would be necessary. For example, a Heck reaction between a labeled aryl halide and an appropriate allylic amine derivative could be employed, although controlling the stereochemistry to obtain the (Z)-isomer can be challenging.

While specific literature detailing the synthesis of isotopically labeled (Z)-cinnamylamine is scarce, general methods for isotopic labeling of organic molecules can be adapted. Chemical derivatization can also be used to introduce a tag for analytical purposes, such as in mass spectrometry, to facilitate identification and quantification in complex biological matrices. jfda-online.comnih.gov

The synthesis of these labeled analogs is crucial for detailed biological and mechanistic studies involving (Z)-cinnamylamine and its derivatives.

Spectroscopic and Advanced Analytical Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For (Z)-Cinnamylamine hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the molecular structure, particularly the geometry of the carbon-carbon double bond.

In the ¹H NMR spectrum of (Z)-Cinnamylamine hydrochloride, the protons attached to the vinyl group are of particular interest. The coupling constant (J-coupling) between these two protons is characteristic of the double bond's stereochemistry. For a (Z) or cis configuration, the ³JHH coupling constant is typically in the range of 6-12 Hz. This is in contrast to the (E) or trans isomer, which exhibits a larger coupling constant, usually between 12-18 Hz. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-7.5 ppm), while the methylene (B1212753) protons adjacent to the nitrogen atom and the vinyl group would show distinct signals, with their chemical shifts influenced by the protonation of the amine and the anisotropic effect of the nearby double bond and phenyl ring.

The ¹³C NMR spectrum provides further confirmation of the structure. The chemical shifts of the carbon atoms, particularly the vinyl carbons, are indicative of the isomeric form. The carbon atoms of the phenyl ring will resonate in the aromatic region (typically 125-140 ppm). The methylene carbon adjacent to the ammonium (B1175870) group will have a characteristic shift, and the two vinyl carbons will have distinct signals in the olefinic region of the spectrum. The specific chemical shifts can be influenced by the solvent and the concentration of the sample.

Table 1: Predicted ¹H NMR Chemical Shifts for (Z)-Cinnamylamine Hydrochloride

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 7.20 - 7.50 (m) |

| Vinyl-H (C=CH-Ph) | ~6.6 (d) |

| Vinyl-H (CH=C-CH₂) | ~5.8 (dt) |

| Methylene-H (CH₂) | ~3.5 (d) |

Note: Predicted values are based on analogous structures and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-Cinnamylamine Hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C (Quaternary) | ~136 |

| Aromatic-CH | 127 - 129 |

| Vinyl-C (C=CH-Ph) | ~132 |

| Vinyl-C (CH=C-CH₂) | ~125 |

Note: Predicted values are based on analogous structures and may vary based on experimental conditions.

Mass Spectrometry (MS) Applications in Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For (Z)-Cinnamylamine hydrochloride, MS can confirm the molecular mass and provide a fragmentation pattern that helps in its identification.

In a typical electron ionization (EI) mass spectrum of cinnamylamine (B1233655), the molecular ion peak [M]⁺ would be observed. However, due to the lability of the amine, this peak might be weak. The fragmentation of amines is often characterized by alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For cinnamylamine, this would lead to the formation of a stable benzylic-type cation or related resonant structures.

The hydrochloride salt would not typically be observed directly in the gas phase under EI conditions. Instead, the spectrum would reflect the fragmentation of the free amine. Electrospray ionization (ESI), a softer ionization technique, is well-suited for analyzing the hydrochloride salt, where the protonated molecule [M+H]⁺ would be the prominent ion in the positive ion mode. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula and confirming the compound's identity with high confidence.

Table 3: Potential Mass Spectrometry Fragments for Cinnamylamine

| m/z | Possible Fragment |

|---|---|

| 133 | [C₉H₁₁N]⁺ (Molecular Ion of free amine) |

| 132 | [M-H]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Techniques for Separation and Isomeric Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation of isomers and the assessment of purity. High-Performance Liquid Chromatography (HPLC) is particularly valuable for the analysis of non-volatile compounds like (Z)-Cinnamylamine hydrochloride.

The separation of (Z) and (E) isomers of cinnamylamine can be achieved using reversed-phase HPLC. tsijournals.com A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the isomers between the stationary phase and the mobile phase. The more nonpolar (E)-isomer is expected to have a longer retention time than the more polar (Z)-isomer under typical reversed-phase conditions.

The use of an ion-pairing reagent in the mobile phase can enhance the retention and improve the peak shape of the amine. researchgate.net A UV detector is suitable for the detection of cinnamylamine due to the presence of the chromophoric phenyl group and the carbon-carbon double bond. The method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification and purity determination.

Table 4: Illustrative HPLC Method Parameters for Isomeric Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For (Z)-Cinnamylamine hydrochloride, single-crystal X-ray diffraction would provide unambiguous proof of the cis configuration of the double bond and reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis of the crystal structure would also elucidate the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Computational and Theoretical Chemistry Studies of Z Cinnamylamine Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-cinnamylamine hydrochloride at the electronic level. These calculations can elucidate the molecule's geometry, stability, and electronic properties, which are crucial for predicting its reactivity and biological activity.

Detailed analysis of the electronic structure reveals the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of the phenyl group, the ethylenic double bond in the (Z) configuration, and the amine hydrochloride moiety creates a unique electronic landscape. The aromatic ring and the double bond form a conjugated system, which influences the molecule's spectroscopic properties and its potential to engage in various chemical reactions. The hydrochloride salt form enhances its solubility, a key consideration for potential biological applications.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (Z)-cinnamylamine hydrochloride, docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

The process involves generating a three-dimensional model of (Z)-cinnamylamine hydrochloride and "docking" it into the binding site of a target protein. Scoring functions are then used to estimate the strength of the interaction, providing a rank-ordering of potential binding poses. These predictions are crucial for identifying potential therapeutic targets and for the rational design of more potent and selective derivatives. While specific docking studies on (Z)-cinnamylamine hydrochloride are not extensively detailed in the public domain, the principles of ligand-target interaction prediction are well-established and would be applicable. nih.govmdpi.com

Recent advancements in machine learning and deep learning have further enhanced the capabilities of drug-target interaction prediction. nih.gov These methods can integrate information from both the ligand (e.g., (Z)-cinnamylamine hydrochloride) and the target protein to predict binding, often outperforming traditional methods. nih.govarxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Understanding the accessible conformations is critical, as the biologically active conformation may not be the lowest energy state in isolation. MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution or in the presence of a binding partner. This information is complementary to static docking studies and provides a more realistic picture of the binding process. While all-atom MD simulations are computationally intensive, they offer detailed insights into the atomistic interactions that govern molecular recognition and reactivity. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of (Z)-Cinnamylamine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov For derivatives of (Z)-cinnamylamine, SAR analysis would involve systematically modifying different parts of the molecule—such as the phenyl ring, the alkylamine chain, or the substituents on the double bond—and evaluating the effect of these changes on a specific biological endpoint.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate the chemical structures of a series of compounds with their activities. researchgate.net These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, to predict the activity of new, untested compounds. frontiersin.orgnih.gov For instance, a QSAR study on cinnamamide (B152044) derivatives, which share a similar structural backbone, revealed that electron-withdrawing substituents on the phenyl ring increased anticonvulsant activity in the (E)-isomers, while halogen substitution on the phenyl ring of (Z)-isomers reduced or eliminated CNS stimulant activity. nih.gov This highlights the stereospecific effects of substitutions on biological activity.

The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired properties. nih.gov

Retrosynthetic Analysis and Pathway Elucidation for Complex Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials. For complex derivatives of (Z)-cinnamylamine hydrochloride, this approach would be essential for planning efficient and practical synthetic routes.

Pharmacological and Biological Research Applications and Mechanistic Insights

Role as a Key Precursor in Medicinal Chemistry and Drug Discovery

The cinnamylamine (B1233655) framework is a valuable structural motif in the development of new therapeutic agents. Its presence in several active pharmaceutical ingredients (APIs) underscores its importance as a key intermediate in medicinal chemistry.

(Z)-Cinnamylamine and its derivatives are crucial starting materials or intermediates in the synthesis of commercially significant drugs. The synthesis of the antifungal agent Naftifine (B1207962) and the antidepressant Reboxetine (B1679249) serve as prime examples of its application.

Naftifine Synthesis: Naftifine is an allylamine (B125299) antifungal agent effective against a wide range of fungi. niscpr.res.in Its synthesis often involves the N-alkylation of N-methyl-1-naphthalenemethylamine with a cinnamyl halide, such as cinnamyl chloride or cinnamyl bromide. niscpr.res.ingoogle.com One synthetic approach involves a three-step process: the synthesis of 1-chloromethyl naphthalene, followed by its reaction with methylamine (B109427) to form N-methyl-1-naphthalenemethylamine, and finally, the reaction of this intermediate with cinnamyl chloride to yield naftifine, which is then converted to its hydrochloride salt. google.com Alternative methods have also been developed, including iron-catalyzed cross-coupling reactions and procedures utilizing phase transfer catalysis to improve yield. niscpr.res.inresearchgate.net While many syntheses produce the (E)-isomer of naftifine, the cinnamylamine core is the essential component for its biological activity. niscpr.res.in

Reboxetine Synthesis: Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of clinical depression. nih.gov The synthesis of reboxetine can be achieved through various routes, with some notable methods employing a cinnamylamine derivative as a key intermediate. For instance, a scalable synthesis has been developed utilizing a Heck reaction between N-Boc-allylamine and aryl bromides to produce Boc-protected trans-cinnamylamines, which are key intermediates for synthesizing reboxetine. researchgate.net This highlights the utility of the cinnamylamine structure in constructing the core of this pharmaceutically important molecule.

Table 1: Synthesis of APIs from Cinnamylamine Derivatives

| Drug | Precursor/Intermediate | Key Reaction Type | Reference(s) |

|---|---|---|---|

| Naftifine | Cinnamyl chloride/bromide | N-alkylation | niscpr.res.ingoogle.com |

| Reboxetine | Boc-protected trans-cinnamylamines | Heck reaction | researchgate.net |

The cinnamylamine structure serves as a versatile scaffold in drug design, offering multiple points for chemical modification to optimize pharmacological properties. A scaffold is a core molecular structure upon which various functional groups can be attached to create a library of related compounds. The process of lead optimization involves refining the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic profile. researchgate.netnih.gov

The cinnamylamine scaffold consists of a phenyl group, a propenylamine chain, and a terminal amino group. Each of these components can be systematically modified:

Phenyl Ring: Substituents can be introduced to the phenyl ring to modulate lipophilicity, electronic properties, and interactions with the biological target.

Alkene Linker: The geometry of the double bond ((E) vs. (Z)) can significantly influence biological activity. The linker can also be modified, for example, by saturation or extension.

Amino Group: The amine can be functionalized to alter basicity, introduce hydrogen bonding capabilities, and attach larger substituents to explore the binding pocket of a target protein.

This adaptability makes the cinnamylamine scaffold a valuable starting point for generating diverse chemical libraries for screening and for optimizing lead compounds in drug discovery campaigns. rsc.orgnih.gov

Investigation of Potential Biological Activities of (Z)-Cinnamylamine Hydrochloride Itself

Beyond its role as a synthetic precursor, (Z)-cinnamylamine hydrochloride has been investigated for its own intrinsic biological activities. These studies often focus on its interactions with key physiological systems and its structural resemblance to endogenous signaling molecules.

Preliminary research suggests that cinnamylamine hydrochloride may have neuroprotective properties and could potentially influence neurotransmitter systems. Specifically, studies have pointed towards its possible interaction with the serotonin (B10506) and dopamine (B1211576) pathways, which are critical for regulating mood, cognition, and motor control. The interaction with these monoamine neurotransmitter systems is a key area of investigation in the pathophysiology of various neurological and psychiatric disorders. nih.govnih.gov Further research is needed to fully elucidate the specific mechanisms and potential therapeutic implications of these interactions.

(Z)-Cinnamylamine shares structural features with several biogenic amines, which are naturally occurring neurotransmitters and hormones. This structural mimicry is a key reason for its potential biological activity. Biogenic amines typically contain an aromatic ring and an amino group connected by a short alkyl chain.

Table 2: Structural Comparison of (Z)-Cinnamylamine and Key Biogenic Amines

| Compound | Aromatic Ring | Linker | Amine Group |

|---|---|---|---|

| (Z)-Cinnamylamine | Phenyl | -CH=CH-CH₂- | Primary (-NH₂) |

| Phenethylamine | Phenyl | -CH₂-CH₂- | Primary (-NH₂) |

| Dopamine | Catechol (Dihydroxyphenyl) | -CH₂-CH₂- | Primary (-NH₂) |

| Serotonin | Indole | -CH₂-CH₂- | Primary (-NH₂) |

The similarity in the fundamental pharmacophore—an aromatic ring and an amine at a specific distance—suggests that (Z)-cinnamylamine could potentially interact with the receptors, transporters, and enzymes that recognize and process endogenous biogenic amines. nih.gov This structural relationship forms the basis for hypotheses about its biological effects, including its observed interactions with neurotransmitter systems.

Mechanistic Studies of Biologically Active Cinnamylamine-Derived Compounds

The cinnamylamine scaffold is present in a variety of biologically active compounds, and mechanistic studies of these derivatives have revealed diverse modes of action.

Naftifine: As an antifungal agent, naftifine's mechanism of action is the specific inhibition of the enzyme squalene (B77637) epoxidase. niscpr.res.in This enzyme is a key component in the fungal ergosterol (B1671047) biosynthesis pathway. By blocking this enzyme, naftifine disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to cell death.

Reboxetine: The antidepressant activity of reboxetine stems from its function as a selective norepinephrine reuptake inhibitor (NRI). nih.gov By blocking the norepinephrine transporter (NET), reboxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

Anticancer Derivatives: Research into cinnamylamine derivatives has also uncovered potential anticancer properties. The proposed mechanisms for these effects include the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of immune responses and inflammation and is often dysregulated in cancer.

Table 3: Mechanisms of Action of Cinnamylamine-Derived Compounds

| Compound/Derivative Class | Biological Activity | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Naftifine | Antifungal | Inhibition of squalene epoxidase | niscpr.res.in |

| Reboxetine | Antidepressant | Selective norepinephrine reuptake inhibition | nih.gov |

| Anticancer Derivatives | Anticancer | Induction of apoptosis, Inhibition of NF-κB pathway |

Molecular Mechanisms of Antimicrobial Activity of Derivatives

Derivatives of the cinnamic structure have demonstrated notable antimicrobial activity through a variety of molecular interactions that compromise the viability and virulence of pathogenic microorganisms.

One of the primary antimicrobial mechanisms of cinnamic derivatives involves the disruption of the microbial cell membrane's structural integrity and function. Research indicates that these compounds can lead to significant alterations in membrane permeability and composition.

Studies on cinnamaldehyde (B126680), a closely related compound, have shown that it can alter the fatty acid profile of the Escherichia coli cell membrane. nih.gov Specifically, exposure to cinnamaldehyde leads to a decrease in the proportion of unsaturated fatty acids and an increase in saturated fatty acids. nih.gov This change in lipid composition can impair membrane fluidity and function. Morphological studies using scanning electron microscopy have revealed that bacterial cells treated with cinnamaldehyde appear wrinkled, distorted, and in some cases, lysed, confirming a loss of structural integrity. nih.gov

In fungi, certain synthetic cinnamides and cinnamates exert their effect by directly interacting with ergosterol, a critical sterol component of the fungal plasma membrane. nih.gov This interaction is similar to the mechanism of well-known antifungal drug classes and can lead to membrane destabilization and increased permeability. nih.gov The ability of antimicrobial peptides to form pores and disrupt membranes is a well-documented mechanism, and while structurally different, the outcome of membrane permeabilization is a shared feature with some cinnamic derivatives. frontiersin.orgrsc.org This disruption ultimately leads to the leakage of intracellular contents and cell death.

Cinnamic derivatives have been found to inhibit essential enzymes and metabolic pathways that are crucial for microbial survival and growth. A key target identified for cinnamaldehyde derivatives is the FtsZ protein, which is fundamental to the process of bacterial cell division. nih.gov These derivatives have been shown to inhibit the GTPase activity of FtsZ, a process necessary for its proper polymerization and the formation of the Z-ring at the division site. nih.gov This inhibition leads to a failure in cell division, resulting in the formation of elongated, filamentous cells. nih.gov

Furthermore, in silico molecular docking studies have predicted that cinnamide derivatives can bind to and potentially inhibit other essential microbial enzymes. nih.gov For instance, in Candida albicans, likely targets include the histone deacetylases caHOS2 and caRPD3, while in Staphylococcus aureus, the enzyme saFABH, involved in fatty acid biosynthesis, has been identified as a potential target. nih.gov In fungi, it has also been proposed that cinnamic acids may interfere with detoxification pathways by inhibiting enzymes like benzoate (B1203000) 4-hydroxylase. mdpi.com The strategy of targeting microbial enzymes, including those that confer antibiotic resistance, is a promising approach for developing new antimicrobial agents. nih.govsemanticscholar.org

Table 1: Investigated Microbial Enzyme Inhibition by Cinnamic Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Organism | Target Enzyme/Protein | Observed Effect | Reference |

|---|---|---|---|---|

| Cinnamaldehyde Derivatives | Acinetobacter baumannii | FtsZ | Inhibition of GTPase activity, disruption of cell division | nih.gov |

| Cinnamaldehyde | Escherichia coli | FtsZ | Inhibition of GTPase activity and self-polymerization | nih.gov |

| Cinnamides | Candida albicans | caHOS2, caRPD3 (predicted) | Potential inhibition of histone deacetylases | nih.gov |

| Cinnamides | Staphylococcus aureus | saFABH (predicted) | Potential inhibition of fatty acid biosynthesis | nih.gov |

Many pathogenic bacteria use a communication system known as quorum sensing (QS) to coordinate virulence gene expression and biofilm formation. researchgate.net Derivatives of cinnamaldehyde have been shown to be effective inhibitors of these processes. researchgate.netmdpi.comnih.gov

In Pseudomonas aeruginosa, cinnamoyl hydroxamates have been identified as novel QS inhibitors. nih.gov They effectively reduce the production of various virulence factors, including pyocyanin, proteases, and rhamnolipids, and also inhibit bacterial motility and biofilm formation. nih.gov By disrupting these communication and community-building pathways, cinnamic derivatives can reduce the pathogenicity of bacteria without necessarily killing them, which may exert less selective pressure for the development of resistance. researchgate.net

Molecular Mechanisms of Anticancer Activity of Derivatives

The anticancer potential of cinnamic derivatives has been attributed to their ability to interfere with multiple pathways that are critical for tumor growth, survival, and spread.

A primary mechanism by which cinnamaldehyde and its analogs exert their anticancer effects is through the induction of apoptosis (programmed cell death) and the dysregulation of the cell cycle in cancer cells. nih.govmdpi.com

Studies in human hepatoma cells have shown that cinnamaldehyde can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov It modulates the expression of Bcl-2 family proteins, leading to an upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2. nih.govmdpi.com This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. nih.gov This event initiates a caspase cascade, involving the activation of key executioner enzymes like caspase-3, which cleave essential cellular proteins and execute the apoptotic program. nih.gov

Furthermore, cinnamaldehyde derivatives can induce cell cycle arrest, often at the S or G2/M phase, preventing cancer cells from proliferating. nih.govmdpi.com This arrest is associated with the decreased expression of crucial cell cycle regulatory proteins, such as cyclins (e.g., cyclin A, cyclin B1) and cyclin-dependent kinases (CDKs). nih.govmdpi.com

Table 2: Key Molecular Events in Cinnamaldehyde-Induced Apoptosis and Cell Cycle Arrest This table is interactive. You can sort and filter the data.

| Cellular Process | Key Molecular Target | Effect of Cinnamaldehyde | Cancer Cell Type | Reference |

|---|---|---|---|---|

| Apoptosis (Intrinsic) | Bax | Upregulation | Hepatoma, Colon | nih.govmdpi.com |

| Apoptosis (Intrinsic) | Bcl-2 | Downregulation | Hepatoma, Colon | nih.govmdpi.com |

| Apoptosis (Intrinsic) | Cytochrome c | Release from mitochondria | Hepatoma | nih.gov |

| Apoptosis | Caspase-3, Caspase-8 | Activation | Hepatoma | nih.gov |

| Cell Cycle | Cyclin A, Cyclin B1 | Decreased expression | HL-60 Leukemia | mdpi.com |

| Cell Cycle | CDK1, CDC25C | Decreased expression | Hepatoma | nih.gov |

For tumors to grow beyond a small size and to metastasize to distant organs, they must develop a new blood supply through a process called angiogenesis. nih.gov Cinnamic derivatives have been shown to possess anti-angiogenic properties. nih.govnih.gov

Specifically, water-based extracts from cinnamon, containing procyanidin (B600670) oligomers, have been found to be potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase activity. nih.gov VEGFR2 is a primary receptor that, upon activation by its ligand VEGF, initiates signaling cascades leading to endothelial cell proliferation, migration, and tube formation—all critical steps in angiogenesis. nih.gov By directly inhibiting this key kinase, cinnamon-derived compounds can effectively block tumor-induced blood vessel formation. nih.gov

In addition to inhibiting angiogenesis, cinnamic derivatives can also interfere with metastasis, the process by which cancer cells spread. mdpi.combiointerfaceresearch.com This is partly achieved by inhibiting matrix metalloproteinases (MMPs), such as MMP-9. biointerfaceresearch.com MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. By inhibiting MMPs, these compounds can reduce the invasive and metastatic potential of cancer cells. biointerfaceresearch.com Studies have also shown that derivatives can inhibit the migration and adhesion of cancer cells, further hampering the metastatic process. nih.gov

Modulation of Key Cellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)

Derivatives of cinnamylamine have demonstrated the ability to modulate critical intracellular signaling pathways that are fundamental to the inflammatory response. Research has highlighted their interaction with pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/AKT.

The NF-κB pathway is a primary regulator of genes involved in inflammation and immunity. Certain cinnamylamine derivatives have been shown to inhibit the activation of NF-κB. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds effectively block the translocation of NF-κB to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes.

The MAPK signaling cascades, which include the p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase) pathways, are also significant targets. These kinases play a crucial role in the synthesis of inflammatory mediators. Studies have indicated that cinnamylamine derivatives can suppress the phosphorylation of these MAPK proteins, leading to a downregulation of downstream inflammatory signaling.

Furthermore, the PI3K/AKT pathway, which is integral to cell survival, proliferation, and inflammation, has been identified as a target for some cinnamylamine derivatives. The mechanism of action in this context often involves the inhibition of AKT phosphorylation, which in turn disrupts the signaling cascade that contributes to the inflammatory process.

Mechanisms of Anti-inflammatory Action of Derivatives

The anti-inflammatory effects of cinnamylamine derivatives are attributed to several interconnected mechanisms, primarily the suppression of pro-inflammatory molecules and the regulation of immune cell functions.

Suppression of Pro-Inflammatory Cytokines and Mediators

A key mechanism of anti-inflammatory action for cinnamylamine derivatives is the reduction in the production of pro-inflammatory cytokines. In various experimental models, these compounds have been observed to significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These cytokines are central to initiating and amplifying the inflammatory response.

In addition to cytokines, these derivatives have been found to inhibit the expression and activity of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 is responsible for producing prostaglandins, while iNOS generates nitric oxide, both of which are potent mediators of inflammation. By targeting these enzymes, cinnamylamine derivatives can effectively curtail the inflammatory cascade.

Preclinical Development and Translational Research in Drug Discovery

The promising biological activities of cinnamylamine derivatives have led to their investigation in preclinical models, which is a crucial phase in the drug discovery process.

In Vitro Biological Assays for Target Engagement and Efficacy

A range of in vitro assays are utilized to confirm the biological activity and target engagement of cinnamylamine derivatives. Cell-based assays, often using inflammatory stimuli like lipopolysaccharide (LPS), are employed to measure the reduction in pro-inflammatory cytokine production via methods such as ELISA. To provide direct evidence of target engagement within signaling pathways, techniques like Western blotting are used to assess the phosphorylation status of key proteins such as NF-κB, p38, JNK, and AKT.

Table 1: In Vitro Biological Assays for Cinnamylamine Derivatives

| Assay Type | Purpose | Key Readouts |

|---|---|---|

| Cell-based Inflammation Assays | Evaluate anti-inflammatory efficacy. | Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). |

| Western Blotting | Determine effects on signaling pathway proteins. | Phosphorylation status of NF-κB, MAPK (p38, JNK, ERK), AKT. |

| Enzyme Activity Assays | Measure direct inhibition of pro-inflammatory enzymes. | Activity of COX-2, iNOS. |

In Vivo Animal Model Studies in Disease Pathogenesis

To evaluate efficacy in a complex living system, cinnamylamine derivatives are tested in animal models of various diseases. For assessing acute anti-inflammatory properties, models such as carrageenan-induced paw edema in rodents are commonly used, where a reduction in paw swelling is a key indicator of efficacy. For chronic inflammatory conditions, models like collagen-induced arthritis or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis are employed to assess the therapeutic potential of the compounds by measuring disease severity, histological changes, and inflammatory markers.

Table 2: In Vivo Animal Models for Evaluating Cinnamylamine Derivatives

| Animal Model | Disease Represented | Key Parameters Measured |

|---|---|---|

| Carrageenan-induced Paw Edema | Acute Inflammation | Paw volume, inflammatory cell infiltration. |

| Collagen-induced Arthritis | Rheumatoid Arthritis | Arthritis score, joint swelling, cytokine levels, histological changes. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cinnamylamine hydrochloride, (Z)- |

| IκBα |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

Pharmacodynamic (PD) and Pharmacokinetic (PK) Evaluations

The study of (Z)-cinnamylamine hydrochloride's interaction with biological systems reveals a complex profile. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for the (Z)-isomer is not extensively detailed in publicly available research, general principles of cinnamylamine derivatives can provide some insight. The hydrochloride salt form of cinnamylamine is intended to enhance its solubility, a key factor for bioavailability.

The primary mechanism of action for cinnamylamine hydrochloride involves the modulation of inflammatory pathways. Research indicates that it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response to infection and inflammation. By inhibiting NF-κB, cinnamylamine hydrochloride can modulate the production of pro-inflammatory mediators.

| Parameter | Finding | Implication |

| Solubility | Enhanced by hydrochloride salt formation. | Improved potential for biological applications and research. |

| Primary Mechanism | Inhibition of NF-κB pathway. | Modulation of inflammatory and immune responses. |

Target Identification and Validation in Disease Models

The therapeutic potential of cinnamylamine derivatives is an active area of investigation. The ability of cinnamylamine hydrochloride to inhibit the NF-κB pathway suggests its potential utility in inflammatory disease models. Furthermore, its derivatives have been explored for their antimicrobial and anticancer properties.

In the context of cancer research, cinnamylamine hydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacteriology, it has been observed to disrupt bacterial cell walls, indicating a potential application as an antimicrobial agent. Cinnamylamines are also recognized as important pharmacophores in medicinal chemistry and have been utilized in the synthesis of various drugs.

| Disease Model | Identified Target/Action | Potential Application |

| Inflammatory Diseases | Inhibition of NF-κB pathway. | Anti-inflammatory therapies. |

| Cancer | Induction of apoptosis in cancer cells. | Anticancer drug development. |

| Bacterial Infections | Disruption of bacterial cell walls. | Antimicrobial agent development. |

Evaluation of Cellular and Biochemical Pathways

The influence of (Z)-cinnamylamine hydrochloride extends to fundamental cellular and biochemical processes. Its interaction with the NF-κB pathway has downstream effects on various cellular functions, including cell survival, proliferation, and inflammation.

Emerging Applications and Future Research Directions

Role in Advanced Materials Science and Polymer Chemistry

The distinct chemical structure of (Z)-cinnamylamine hydrochloride and its derivatives makes them valuable building blocks in the synthesis of advanced materials and polymers. The presence of the amine group and the double bond allows for a variety of polymerization and modification reactions.

Researchers are exploring the incorporation of cinnamylamine (B1233655) moieties into polymer backbones to introduce specific functionalities. For instance, the aromatic ring and the conjugated system can enhance the thermal stability and optical properties of polymers. The amine group provides a site for further chemical modifications, enabling the creation of cross-linked materials or the attachment of other functional molecules.

One area of interest is the development of novel photoresponsive polymers. The cinnamoyl group is known to undergo photodimerization upon exposure to UV light, a property that can be harnessed to create photo-crosslinkable or photo-degradable materials. This has potential applications in areas such as photolithography, data storage, and controlled-release systems.

Table 1: Potential Applications of (Z)-Cinnamylamine-based Polymers

| Application Area | Potential Functionality |

| Electronics | Enhanced thermal stability, charge transport properties |

| Optics | Photoresponsive behavior, non-linear optical properties |

| Biomaterials | Biocompatibility, sites for drug conjugation |

| Coatings | Improved adhesion, weather resistance |

Future research in this area will likely focus on the synthesis of well-defined polymers with controlled architectures using (Z)-cinnamylamine hydrochloride as a key monomer or functionalizing agent. The investigation of the structure-property relationships of these new materials will be crucial for their practical application.

Potential in Agrochemical Development and Biological Crop Protection

The development of new and effective agrochemicals is a continuous effort to ensure food security. (Z)-Cinnamylamine hydrochloride and its derivatives have shown promise as potential candidates for the development of novel pesticides and plant growth regulators.

The biological activity of cinnamylamine derivatives is often attributed to their structural similarity to natural compounds found in plants, which can play a role in defense mechanisms. Researchers have synthesized and screened libraries of cinnamylamine analogs for their fungicidal, insecticidal, and herbicidal activities.

For example, certain cinnamylamine derivatives have demonstrated significant antifungal activity against a range of plant pathogens. The mechanism of action is thought to involve the disruption of fungal cell membranes or the inhibition of essential enzymes. The development of such compounds could provide new tools for managing crop diseases, potentially with improved environmental profiles compared to some existing fungicides.

Furthermore, the investigation into the effects of cinnamylamine derivatives on plant physiology has opened up possibilities for their use as plant growth regulators. These compounds could potentially be used to enhance crop yield, improve stress tolerance, or control plant development.

Novel Catalytic Applications and Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a more sustainable alternative to traditional metal-based catalysts. Chiral amines, in particular, have been extensively used as organocatalysts for a wide range of asymmetric transformations.

(Z)-Cinnamylamine and its derivatives, especially chiral versions, are being explored as potential organocatalysts. The presence of the amine group allows them to act as Lewis bases or to be converted into iminium or enamine intermediates, which are key reactive species in many organocatalytic cycles.

The development of new catalytic systems based on (Z)-cinnamylamine could lead to more efficient and selective methods for the synthesis of valuable chiral molecules, which are important intermediates in the pharmaceutical and fine chemical industries. Research is focused on designing and synthesizing novel cinnamylamine-based catalysts with tailored steric and electronic properties to achieve high levels of stereocontrol in various chemical reactions.

Integration of Artificial Intelligence and Machine Learning in Cinnamylamine Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing many areas of scientific research, including chemistry. nih.gov These computational tools can be used to accelerate the discovery and development of new molecules with desired properties. nih.gov

In the context of cinnamylamine research, AI and ML can be employed in several ways. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new cinnamylamine derivatives based on their chemical structure. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

Machine learning algorithms can also be used to analyze large datasets from high-throughput screening experiments, identifying patterns and correlations that may not be apparent to human researchers. This can provide valuable insights into the mechanism of action of cinnamylamine-based compounds and guide the design of new experiments.

Furthermore, AI can be used to predict the properties of new materials based on (Z)-cinnamylamine, such as their solubility, stability, and mechanical strength. This can aid in the rational design of new polymers and other advanced materials with specific functionalities. The integration of AI and ML is expected to play an increasingly important role in guiding future research on cinnamylamine and its applications. nih.gov

Development of Advanced Analytical Methods for Monitoring Cinnamylamine in Complex Matrices

As the applications of (Z)-cinnamylamine and its derivatives expand, there is a growing need for sensitive and selective analytical methods for their detection and quantification in various complex matrices, such as environmental samples, agricultural products, and biological fluids.

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), are the methods of choice for the analysis of cinnamylamine. These techniques offer high resolution and sensitivity, allowing for the separation and identification of cinnamylamine from other components in a mixture.

The development of new analytical methods is focused on improving the speed, efficiency, and cost-effectiveness of the analysis. This includes the development of novel sample preparation techniques to extract and concentrate cinnamylamine from complex matrices, as well as the use of new stationary phases and detection methods to enhance the selectivity and sensitivity of the analysis.

For example, the development of chiral stationary phases for HPLC allows for the separation of the enantiomers of chiral cinnamylamine derivatives, which is crucial for studying their stereoselective biological activity and catalytic performance. The development of robust and validated analytical methods is essential for quality control, environmental monitoring, and pharmacokinetic studies related to (Z)-cinnamylamine and its derivatives.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (Z)-cinnamylamine hydrochloride, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The Z-isomer can be synthesized via carbenoid eliminative cross-coupling of aziridines with benzylic ethers. Key steps include:

- Deprotonation of α-lithio cyclopropane from stannane (requires LTMP as a base for cross-coupling with epoxides) .

- Optimization of leaving groups (e.g., benzylic ethers) to control E/Z ratios. For example, isopropyl or neopentyl ethers do not significantly alter stereoselectivity, suggesting steric effects are minimal .

- Validate stereochemical purity using chiral HPLC or NOESY NMR to confirm the Z-configuration .

Q. How should researchers characterize (Z)-cinnamylamine hydrochloride to confirm structural integrity and purity?

- Methodological Answer :

- UV/Vis Spectroscopy : Measure λmax at 235–288 nm (similar to aniline hydrochloride derivatives) to confirm aromatic amine absorption bands .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 129.6 (C₆H₇N·HCl) .

- Elemental Analysis : Confirm Cl⁻ content via titration or ion chromatography .

Q. What are the recommended storage conditions to prevent degradation of (Z)-cinnamylamine hydrochloride?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported E/Z ratios during synthesis?

- Methodological Answer :